molecular formula C7H7BrClNO B12072482 O-(4-Bromo-3-chlorobenzyl)hydroxylamine

O-(4-Bromo-3-chlorobenzyl)hydroxylamine

Cat. No.: B12072482
M. Wt: 236.49 g/mol
InChI Key: GIFOLVFPZOPILK-UHFFFAOYSA-N
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Description

O-(4-Bromo-3-chlorobenzyl)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines Hydroxylamines are known for their versatile reactivity and are used in various chemical reactions, including the formation of oximes and hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Bromo-3-chlorobenzyl)hydroxylamine typically involves the reaction of 4-bromo-3-chlorobenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

O-(4-Bromo-3-chlorobenzyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The bromine and chlorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

O-(4-Bromo-3-chlorobenzyl)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of oximes and hydrazones.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of O-(4-Bromo-3-chlorobenzyl)hydroxylamine involves its reactivity with nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the presence of bromine and chlorine atoms can influence the compound’s reactivity and interaction with molecular targets. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    O-Benzoylhydroxylamine: Known for its use as an electrophilic aminating reagent.

    O-(3-Bromophenyl)hydroxylamine: Similar structure but with different substitution pattern on the benzyl group.

    Hydroxylamine-O-sulfonic acid: Used as an aminating agent in various chemical reactions.

Uniqueness

O-(4-Bromo-3-chlorobenzyl)hydroxylamine is unique due to the presence of both bromine and chlorine atoms in the benzyl group, which can influence its reactivity and potential applications. This dual substitution pattern can provide distinct chemical properties compared to other hydroxylamines, making it valuable for specific synthetic and research purposes.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

O-[(4-bromo-3-chlorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7BrClNO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2

InChI Key

GIFOLVFPZOPILK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CON)Cl)Br

Origin of Product

United States

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